(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
Description
The compound "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone" features a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked via a methanone bridge to a piperazine ring substituted with a 2-(1H-pyrazol-1-yl)ethyl side chain. This structure combines a heterocyclic piperazine core with aromatic and pyrazole moieties, which are common in bioactive molecules targeting neurological or antimicrobial pathways.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(14-2-3-15-16(12-14)24-13-23-15)20-9-6-19(7-10-20)8-11-21-5-1-4-18-21/h1-5,12H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSPYVBXBXGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the pyrazole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the coupling of the benzodioxole moiety to the piperazine derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring undergoes nucleophilic substitution reactions due to its secondary amine groups. Common alkylation and acylation reactions modify its pharmacological properties.
Example Reaction :
Reaction with alkyl halides (e.g., methyl iodide) in dimethyl sulfoxide (DMSO) at 60°C yields quaternary ammonium derivatives.
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Methyl iodide | DMSO | 60°C | 4 h | 78% |
This reaction is critical for enhancing solubility or introducing bioisosteric groups.
Condensation Reactions at the Methanone Carbonyl
The ketone group participates in condensation with amines or hydrazines to form Schiff bases or hydrazones.
Example Reaction :
Reaction with hydrazine hydrate in ethanol under reflux forms a hydrazone derivative, a precursor for pyrazoline synthesis.
| Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | Reflux, 8 h | 85% |
Electrophilic Substitution at the Pyrazole Ring
The pyrazole nitrogen and carbon atoms undergo electrophilic substitution, such as halogenation or nitration.
Example Reaction :
Chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0°C selectively substitutes the pyrazole C-4 position.
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| NCS | Dichloromethane | 0°C | 2 h | 62% |
Ring-Opening of the Benzo[d] dioxol Group
Under acidic conditions (e.g., HCl/H₂O), the methylenedioxy bridge undergoes hydrolysis to form catechol derivatives.
Example Reaction :
Reaction with 6M HCl at 80°C for 3 hours yields 3,4-dihydroxybenzoyl-piperazine derivatives.
| Conditions | Time | Yield | Reference |
|---|---|---|---|
| 6M HCl, 80°C | 3 h | 70% |
Cross-Coupling Reactions
The pyrazole and piperazine moieties facilitate Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl functionalization.
Example Reaction :
Palladium-catalyzed Suzuki coupling with phenylboronic acid introduces aryl groups at the pyrazole C-5 position.
| Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 65% |
Reduction of the Methanone Group
The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, altering hydrophobicity.
Example Reaction :
Reduction with NaBH₄ in methanol at 25°C produces the corresponding alcohol.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol | 25°C | 88% |
Cycloaddition Reactions
The pyrazole’s electron-deficient nature enables [3+2] cycloadditions with nitrile oxides or azides.
Example Reaction :
Reaction with benzyl azide under Cu(I) catalysis forms a triazole-linked derivative.
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| CuI | DMF | 80°C | 73% |
Scientific Research Applications
Molecular Details
- Molecular Formula : C17H19N5O3
- Molecular Weight : 341.4 g/mol
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with tailored properties.
Biology
In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its interactions with various biological targets can provide insights into cellular mechanisms and pathways.
Medicine
Research has focused on its therapeutic properties:
- Anti-inflammatory potential : Studies have indicated that similar compounds can reduce inflammation.
- Anticancer activities : The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Industry
The compound is also explored for its utility in developing new materials with specific properties, such as enhanced durability or reactivity in industrial applications.
Case Studies and Research Findings
Several studies highlight the efficacy and versatility of this compound:
-
Antimicrobial Activity :
- A study demonstrated that derivatives of similar structures exhibited significant antimicrobial properties against various bacterial strains. For example:
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL
- A study demonstrated that derivatives of similar structures exhibited significant antimicrobial properties against various bacterial strains. For example:
- Pharmacological Evaluation :
- Mechanistic Studies :
Mechanism of Action
The mechanism of action of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol-5-yl and Piperazine/Piperidine Motifs
The following compounds share structural similarities with the target molecule:
Key Observations:
- Substituent Impact on Bioactivity : JJKK-048 (triazole substituent) shows neurological effects, while 4d (pyrazole-piperazine) exhibits antibacterial activity. This suggests that the heterocyclic group (pyrazole vs. triazole) influences target selectivity .
- Synthetic Accessibility : Compounds with ethylpiperazine (4d) or hydroxyethylpiperazine (2.3) substituents show moderate-to-high yields (24–90%), indicating that polar side chains may enhance synthetic feasibility .
- Physical State: Pyrazole-piperazine derivatives like 4d are often oils, whereas triazole analogs (JJKK-048) or naphthofuranones (2.3) form solids, likely due to differences in crystallinity .
Pyrazole vs. Triazole Derivatives
- Pyrazole-Containing Analogues: The target compound’s pyrazole-ethyl-piperazine moiety is structurally akin to 4d (), which demonstrates potent antibacterial activity. Pyrazole’s planar structure may enhance π-π stacking with bacterial enzyme active sites . In contrast, 53g () incorporates pyrazole into a pyridopyrimidinone scaffold, likely targeting kinases via ATP-binding domain interactions .
- Triazole-Containing Analogues: JJKK-048 () uses a triazole group to inhibit MAGL, a key enzyme in endocannabinoid metabolism. Triazole’s hydrogen-bonding capacity may enhance enzyme affinity compared to pyrazole .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : The benzo[d][1,3]dioxol-5-yl group enhances membrane permeability due to its hydrophobic methylenedioxy bridge. However, piperazine’s basicity (pKa ~9) may improve solubility in acidic environments .
- Metabolic Stability : Piperazine derivatives like 4d and JJKK-048 are prone to N-dealkylation or oxidation. The target compound’s pyrazole-ethyl chain may confer resistance to hepatic metabolism compared to triazole analogs .
Biological Activity
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone , identified by its CAS number 1286727-94-3 , has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol . The structure features a piperazine ring, a pyrazole moiety, and a benzo[d][1,3]dioxole component, which contribute to its diverse biological interactions.
Recent studies highlight the compound's interaction with multiple neurotransmitter systems, primarily focusing on its effects on the serotonergic system and GABAergic pathways:
- Serotonergic System : The compound exhibits anxiolytic-like activity mediated through serotonin receptors. Research indicates that pretreatment with selective serotonin receptor antagonists can block its effects, suggesting a significant role for serotonin in its mechanism of action .
- GABA Receptors : The involvement of the benzodiazepine site of the GABAA receptor has been demonstrated. Flumazenil, a benzodiazepine antagonist, effectively inhibits the anxiolytic effects of this compound, indicating that it may enhance GABAergic transmission .
Anxiolytic and Antidepressant Effects
A study conducted on male Swiss mice evaluated the anxiolytic and antidepressant properties of the compound. The findings are summarized in Table 1:
| Parameter | Dose (μmol/kg) | Effect | Mechanism |
|---|---|---|---|
| Anxiolytic Activity | 54 | Significant reduction in anxiety behavior | Serotonergic pathway involvement |
| 162 | Further reduction in anxiety behavior | GABAA receptor modulation | |
| Antidepressant Activity | 54 | Notable antidepressant effect | Serotonergic pathway involvement |
| 162 | Enhanced antidepressant effect | GABAA receptor modulation |
The results indicate that both anxiolytic and antidepressant activities are dose-dependent and involve complex interactions with serotonin and GABA systems.
Study on Neuropharmacological Activity
In a detailed pharmacological evaluation, researchers synthesized related piperazine derivatives and assessed their neuropharmacological profiles. The study found that compounds similar to this compound exhibited significant anxiolytic-like effects when administered prior to exposure to stress-inducing behavioral tests such as the elevated plus-maze and forced swimming test .
Comparative Analysis with Other Compounds
Comparative studies have shown that this compound's activity is comparable to other known anxiolytics but with potentially fewer side effects due to its multi-targeted action. For instance, while traditional benzodiazepines primarily act on GABA receptors, this compound's dual action on both serotonergic and GABAergic systems may offer a broader therapeutic profile .
Q & A
Q. What experimental designs evaluate synergistic effects with existing therapeutics?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays (e.g., with doxorubicin or kinase inhibitors).
- Mechanistic Studies : Profile gene expression (RNA-seq) to identify pathways enhanced by the combination.
- In Vivo Testing : Administer sub-therapeutic doses in xenograft models and monitor tumor regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
